molecular formula C10H13N3O2S B112549 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide CAS No. 379255-71-7

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Cat. No. B112549
M. Wt: 239.3 g/mol
InChI Key: HNLKVFHRRQVMPH-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a chemical compound with the CAS Number: 379255-71-7 . It has a molecular weight of 239.3 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of pyrroles (a key structural component of this compound) are well-documented . These methods include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2S/c11-8-3-1-4-9 (7-8)16 (14,15)13-10-5-2-6-12-10/h1,3-5,7,12-13H,2,6,11H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 239.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, showing promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Anticancer Activity

  • Evaluation in Cancer Therapies : Derivatives of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide have been evaluated for their anticancer activity on various human tumor cell lines, showing significant potential as anticancer agents (Żołnowska et al., 2018).

Photodynamic Therapy

  • Application in Photodynamic Therapy : The compound has been a part of the synthesis of new zinc phthalocyanines, showing high singlet oxygen quantum yield, making them suitable for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition

  • Inhibitory Effects on Enzymes : Certain derivatives have shown inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating potential for therapeutic applications (Alyar et al., 2019).

Antibacterial Properties

  • Antibacterial Properties : N-pyridin-3-yl-benzenesulfonamide, a related compound, has demonstrated significant antimicrobial activity against various bacteria, highlighting its potential in developing new antibacterial agents (Ijuomah et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 , which correspond to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKVFHRRQVMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390730
Record name 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

CAS RN

379255-71-7
Record name 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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